molecular formula C15H22N6O2S B2548541 N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide CAS No. 2380178-85-6

N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide

Cat. No.: B2548541
CAS No.: 2380178-85-6
M. Wt: 350.44
InChI Key: QHPZMIAXUYOYIU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide is a complex organic compound that features a pyridopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide typically involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of a pyridine derivative with a suitable amine, followed by cyclization to form the pyridopyrimidine ring . The final steps often include sulfonation and methylation reactions to introduce the sulfonamide and dimethylamino groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield catalysts and solvent systems that are both efficient and environmentally friendly . The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide is unique due to its specific structural features, such as the combination of a pyridopyrimidine core with a sulfonamide group. This unique structure contributes to its high specificity and potency as an enzyme inhibitor .

Properties

IUPAC Name

N,N-dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-20(2)24(22,23)21-7-4-12(5-8-21)9-17-15-13-3-6-16-10-14(13)18-11-19-15/h3,6,10-12H,4-5,7-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPZMIAXUYOYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC2=NC=NC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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